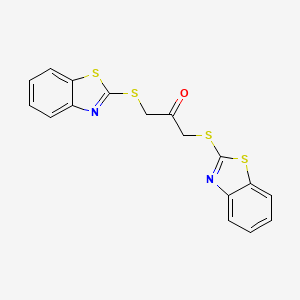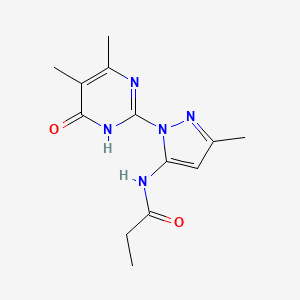
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide, also known as BEAQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BEAQ belongs to the quinoline class of compounds and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is not fully understood, but it is believed to act by modulating various signaling pathways involved in inflammation, tumor growth, and microbial infection. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of pro-inflammatory cytokines. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. This compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the activity of anti-apoptotic proteins. It has also been shown to inhibit the activity of various enzymes involved in angiogenesis, such as MMP-2 and MMP-9.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the production of reactive oxygen species. In vivo studies have demonstrated that this compound can reduce the growth of tumors in animal models and inhibit the development of inflammation in various disease conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide has several advantages as a therapeutic agent, including its broad-spectrum anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have low toxicity and good bioavailability. However, there are some limitations to its use in lab experiments. This compound is a synthetic compound and may not be readily available for use in some labs. In addition, its mechanism of action is not fully understood, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide. One area of interest is the development of more potent analogs of this compound that exhibit improved anti-inflammatory, anti-tumor, and anti-microbial properties. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for various disease conditions, including cancer, inflammatory bowel disease, and microbial infections. Furthermore, the elucidation of the exact mechanism of action of this compound may provide insights into the development of novel therapies for these diseases.
Métodos De Síntesis
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide can be synthesized using a multi-step process that involves the condensation of 3-benzoyl-4-hydroxy-6-ethoxyquinoline-2(1H)-one with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to acylation using acetic anhydride and a base such as triethylamine, followed by purification using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide has been studied extensively for its potential as a therapeutic agent in various disease conditions. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, this compound has been found to exhibit anti-microbial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c1-4-36-20-11-12-23-21(15-20)28(33)22(27(32)18-8-6-5-7-9-18)16-30(23)17-26(31)29-19-10-13-24(34-2)25(14-19)35-3/h5-16H,4,17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGUPSYMXGKNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B2477236.png)
![2-{4-[4-(Morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2477238.png)
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2477239.png)
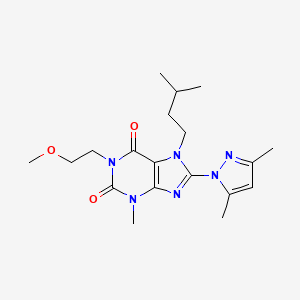
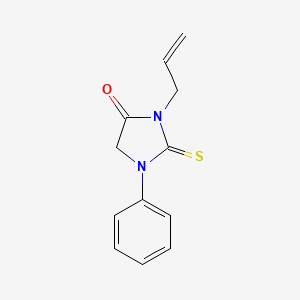

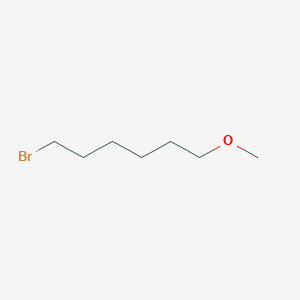
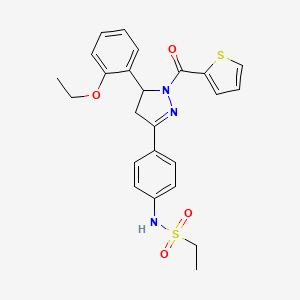
![8-phenyl-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2477250.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2477252.png)


